Cas no 2138097-11-5 (2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde)

2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde
- 2138097-11-5
- EN300-1197285
- 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
-
- インチ: 1S/C13H16N2O/c1-3-4-5-11-12(9-16)15-7-6-10(2)8-13(15)14-11/h6-9H,3-5H2,1-2H3
- InChIKey: IVUSFCAMLOXLNA-UHFFFAOYSA-N
- ほほえんだ: O=CC1=C(CCCC)N=C2C=C(C)C=CN12
計算された属性
- せいみつぶんしりょう: 216.126263138g/mol
- どういたいしつりょう: 216.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 34.4Ų
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197285-1.0g |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197285-500mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 500mg |
$1014.0 | 2023-10-03 | ||
Enamine | EN300-1197285-100mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 100mg |
$930.0 | 2023-10-03 | ||
Enamine | EN300-1197285-5000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 5000mg |
$3065.0 | 2023-10-03 | ||
Enamine | EN300-1197285-50mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 50mg |
$888.0 | 2023-10-03 | ||
Enamine | EN300-1197285-10000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 10000mg |
$4545.0 | 2023-10-03 | ||
Enamine | EN300-1197285-2500mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 2500mg |
$2071.0 | 2023-10-03 | ||
Enamine | EN300-1197285-250mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 250mg |
$972.0 | 2023-10-03 | ||
Enamine | EN300-1197285-1000mg |
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
2138097-11-5 | 1000mg |
$1057.0 | 2023-10-03 |
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehyde 関連文献
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
2-butyl-7-methylimidazo1,2-apyridine-3-carbaldehydeに関する追加情報
2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comprehensive Overview
The compound with CAS No. 2138097-11-5, commonly referred to as 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their unique structural features and diverse biological activities. The imidazo[1,2-a]pyridine core of this molecule is a bicyclic structure that combines the properties of imidazole and pyridine rings, making it a versatile scaffold for various applications.
Recent studies have highlighted the potential of 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a promising candidate in drug discovery. Its structure allows for significant functionalization, enabling researchers to explore its activity in different biological systems. For instance, the aldehyde group at position 3 of the molecule has been shown to participate in various chemical reactions, including condensation reactions, which can lead to the formation of bioactive compounds. This makes it an attractive target for medicinal chemists aiming to develop new therapeutic agents.
The butyl and methyl substituents on the imidazo[1,2-a]pyridine ring contribute to the compound's lipophilicity and stability. These properties are crucial for enhancing bioavailability and ensuring that the molecule can effectively interact with biological targets. Recent research has demonstrated that 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological applications, this compound has also found utility in materials science. The imidazo[1,2-a]pyridine framework is known for its ability to form stable coordination complexes with metal ions. This property has been exploited in the development of novel materials for catalysis and sensing applications. For example, recent studies have shown that 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde can act as a ligand in metalloporphyrin systems, enhancing their catalytic efficiency in organic transformations.
The synthesis of 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves a multi-step process that typically begins with the preparation of the imidazo[1,2-a]pyridine core. This is followed by functionalization at specific positions to introduce substituents such as the butyl and methyl groups. The final step involves the introduction of the aldehyde group at position 3 through oxidation or other suitable methods. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.
From an analytical perspective, 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde has been characterized using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These studies have provided detailed insights into its molecular structure and stability under different conditions. Furthermore, computational modeling has been employed to predict its interactions with biological targets, aiding in the design of more effective derivatives.
Looking ahead, there is significant potential for further exploration of 2-butyl-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in both academic and industrial settings. Its unique combination of structural features and functional groups makes it an ideal candidate for developing new drugs and advanced materials. As research continues to uncover its full range of applications, this compound is poised to make a meaningful impact across multiple disciplines.
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